

Dissolving DOV 216,303 for In Vivo Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride

Cat. No.: B1667123

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of DOV 216,303, a triple reuptake inhibitor of serotonin, norepinephrine, and dopamine, for in vivo research applications. The information compiled is based on preclinical studies to ensure researchers can prepare this compound accurately and effectively for animal models.

Physicochemical Properties

DOV 216,303 is the hydrochloride salt of the racemic compound (±)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane. Its chemical properties are summarized in the table below.

Property	Value
Chemical Name	(±)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride
Molecular Formula	C ₁₁ H ₁₁ Cl ₂ N · HCl
Molecular Weight	264.58 g/mol
Appearance	White to off-white solid
Form	Hydrochloride Salt

Recommended Dissolution Protocol for In Vivo Studies

Based on established preclinical research, the recommended vehicle for dissolving DOV 216,303 for intraperitoneal (i.p.) administration in rodent models is 0.9% sodium chloride solution (saline).

Materials:

- DOV 216,303 powder
- 0.9% Sodium Chloride Injection, USP (sterile saline)
- Sterile vials
- Vortex mixer
- Analytical balance
- Spatula

Protocol:

- Calculate the required amount of DOV 216,303: Based on the desired dose (e.g., 20 mg/kg) and the weight of the animals to be treated, calculate the total mass of DOV 216,303 needed.
- Weigh the compound: Accurately weigh the calculated amount of DOV 216,303 powder using an analytical balance.
- Add the vehicle: Transfer the weighed powder to a sterile vial. Add the appropriate volume of 0.9% saline to achieve the desired final concentration.
- Dissolve the compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved and the solution is clear. Gentle warming may be applied if necessary to aid dissolution, but the stability of the compound under heat should be considered.

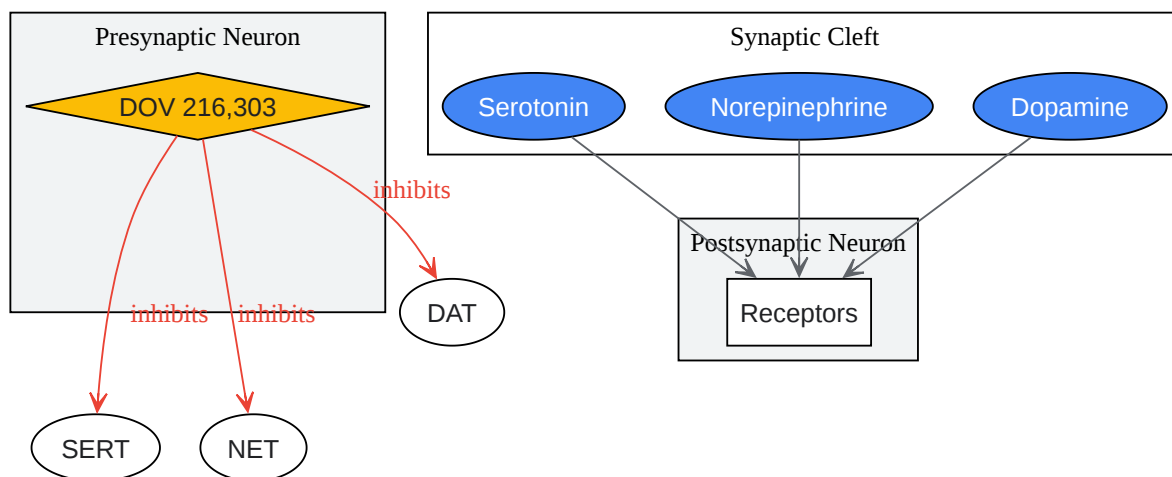
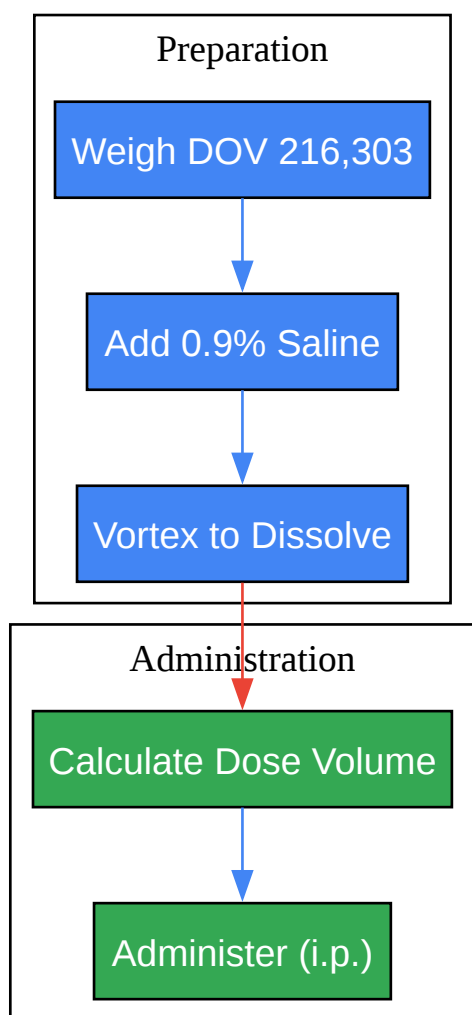
- Administer: The resulting solution is ready for intraperitoneal administration to the animal models.

Example Dosing Calculation:

Parameter	Value
Animal Weight	250 g (0.25 kg)
Desired Dose	20 mg/kg
Injection Volume	1 mL/kg
Required DOV 216,303 per animal	5 mg (20 mg/kg * 0.25 kg)
Final Concentration of Solution	5 mg/mL

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing and administering DOV 216,303 for an in vivo study.



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